Ethanone, 1-[4-acetyl-1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-
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Overview
Description
1-[4-ACETYL-1-(2,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-ACETYL-1-(2,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE typically involves the reaction of 2,5-dimethylphenylacetyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-ACETYL-1-(2,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-ACETYL-1-(2,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-1-(2,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2,4-Dimethylacetophenone: Similar structure but lacks the pyrrole ring.
2,5-Dimethylacetophenone: Similar structure but lacks the pyrrole ring.
4-Hydroxy-3,5-dimethylacetophenone: Contains a hydroxyl group instead of an acetyl group .
Uniqueness: 1-[4-ACETYL-1-(2,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE is unique due to the presence of both the pyrrole ring and the acetyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21NO2 |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-[4-acetyl-1-(2,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C18H21NO2/c1-10-7-8-11(2)16(9-10)19-12(3)17(14(5)20)18(13(19)4)15(6)21/h7-9H,1-6H3 |
InChI Key |
LHVVLKNBLQDUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C |
Origin of Product |
United States |
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